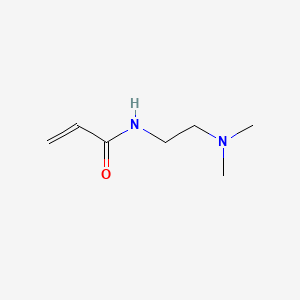

N-(2-(Dimethylamino)ethyl)acrylamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-4-7(10)8-5-6-9(2)3/h4H,1,5-6H2,2-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQKICIMIPUDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69684-12-4 | |

| Record name | 2-Propenamide, N-[2-(dimethylamino)ethyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69684-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70239022 | |

| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-76-8 | |

| Record name | N-[2-(Dimethylamino)ethyl]acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N,N-Dimethylamino)ethyl acrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(dimethylamino)ethyl]acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(Dimethylamino)ethyl)acrylamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZB64P4DCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the formation of an intermediate via condensation of N,N-dimethylethylenediamine with methacrylic acid derivatives. The intermediate undergoes catalytic cracking in the presence of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), which accelerates the reaction rate by a factor of six. Key parameters include:

- Temperature : 220–240°C

- Pressure : 10 mmHg (vacuum distillation)

- Catalyst Loading : 6% (w/w of reaction solution)

- Reaction Time : 5 hours (reduced from 30 hours without catalyst)

The vacuum environment facilitates continuous removal of volatile products, shifting the equilibrium toward product formation. The final distillate contains approximately 67.9% this compound, with residual starting material (31.1%).

Catalyst Efficiency

Calcium nitrate tetrahydrate demonstrates superior catalytic activity compared to alternatives such as boron trifluoride or magnesium salts. Its hydrated structure likely stabilizes transition states during bond cleavage, though mechanistic details remain theoretical.

| Catalyst | Reaction Time (h) | Yield Increase (%) |

|---|---|---|

| None | 30 | Baseline |

| Ca(NO₃)₂·4H₂O | 5 | 600 |

| BF₃(C₂H₅)₂O | 8 | 275 |

Alternative Synthetic Routes

While catalytic cracking is the predominant method, incidental data from polymer studies suggest additional pathways.

Process Optimization and Challenges

Temperature Control

Exceeding 240°C leads to decomposition, evidenced by discoloration and reduced yield. Precise temperature modulation is critical, as the exothermic reaction risks thermal runaway.

Analytical Characterization

Post-synthesis validation employs:

- Gas Chromatography (GC) : Purity >98.0%.

- Mass Spectrometry (MS) : Dominant peaks at m/z 58 (dimethylamino fragment) and 71 (acrylamide backbone).

- Nuclear Magnetic Resonance (NMR) : δ 1.95 ppm (CH₂=CHCO), δ 2.25 ppm (N(CH₃)₂), δ 3.35 ppm (CH₂NH).

Industrial-Scale Considerations

Patent CN101177403B emphasizes scalability, with batch sizes up to 18 kg reported. Key industrial challenges include:

- Catalyst recovery and reuse.

- Energy costs of vacuum distillation.

- MEHQ removal for polymerization-grade monomers.

Chemical Reactions Analysis

Types of Reactions:

Polymerization: N-(2-(Dimethylamino)ethyl)acrylamide can undergo free-radical polymerization to form homopolymers or copolymers with other monomers such as acrylic acid, methacrylates, and acrylonitrile.

Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

Polymerization: Poly(this compound) or copolymers with desired properties.

Substitution: Various substituted amides depending on the nucleophile used.

Hydrolysis: Dimethylaminoethanol and acrylic acid.

Scientific Research Applications

Polymer Synthesis

1.1 RAFT Polymerization

DMAEAAm can be utilized in the synthesis of responsive polymers through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of poly[N-[2-(dialkylamino)ethyl]acrylamide]s, which exhibit thermo- and pH/CO₂-responsive properties. The structure-dependent solution properties of these polymers make them suitable for applications in drug delivery systems and smart materials .

1.2 Hydrogels

Hydrogels synthesized from DMAEAAm have been studied for their unique swelling properties and biocompatibility. These hydrogels can respond to environmental stimuli such as pH and temperature, making them ideal for biomedical applications including drug release systems and wound dressings. For instance, hydrogels incorporating DMAEAAm demonstrated significant swelling ratios (270% to 900%) depending on pH levels, showcasing their potential in targeted drug delivery .

Biomedical Applications

2.1 Drug Delivery Systems

The ability of DMAEAAm-based hydrogels to swell and shrink in response to pH changes allows for controlled drug release. Research indicates that these hydrogels can encapsulate therapeutic agents and release them in a controlled manner when exposed to specific environmental conditions, such as the acidic environment of tumors .

2.2 Antimicrobial Properties

Studies have shown that hydrogels containing DMAEAAm exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This property enhances their utility in medical applications where infection control is critical .

Environmental Applications

3.1 Heavy Metal Ion Removal

DMAEAAm-based materials have been investigated for their efficacy in removing heavy metal ions from contaminated water sources. The incorporation of ionizable groups within the polymer structure allows for enhanced adsorption of ions such as Pb(II) and Cu(II), significantly improving the removal efficiency compared to traditional methods .

Case Studies

Mechanism of Action

The mechanism by which N-(2-(Dimethylamino)ethyl)acrylamide exerts its effects is primarily through its ability to form polymers and interact with various biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its role in modifying proteins and peptides. In drug delivery systems, the polymer matrix formed by this compound can encapsulate drugs and release them in a controlled manner, targeting specific tissues or cells.

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Reactivity: Acrylamide vs. Methacrylate: While this compound contains an acrylamide group suitable for radical polymerization, DMAEMA (a methacrylate ester) undergoes similar polymerization but with different kinetics and steric effects . Aromatic vs. Aliphatic Substituents: Compounds like 5a (indole-ethyl) and 1h (furoquinolinyl) incorporate aromatic systems, enhancing π-π stacking and biological interactions (e.g., DNA intercalation in antitumor activity) .

Biological Activity: Antitumor Activity: Compound 1h () shows potent activity against P388 leukemia cells (IC₅₀: 14.45 μM) due to its DNA-binding furoquinolinyl group, unlike the dimethylaminoethyl acrylamide, which lacks direct bioactivity . Anti-inflammatory Effects: Phenolic acrylamides isolated from Lycium barbarum (e.g., compound 2 in ) inhibit NO production (IC₅₀: 17.00 μM), a mechanism absent in the dimethylaminoethyl derivative .

Polymer Applications: this compound is pivotal in stimuli-responsive hydrogels due to its tertiary amine, which enables pH-dependent swelling . DMAEMA is used in adhesives and cosmetics but poses allergenic risks .

Physicochemical Properties

- Solubility: The dimethylamino group enhances water solubility compared to nonpolar analogs (e.g., indole-ethyl acrylamides).

- Thermal Behavior : Copolymers with NIPAAm exhibit lower critical solution temperatures (LCST) tunable between 23.1–39.2°C, depending on pH and composition .

Biological Activity

N-(2-(Dimethylamino)ethyl)acrylamide (DMAEAAm) is a compound of significant interest in biomedical research due to its versatile biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, drug delivery, and cytotoxicity characteristics, supported by data tables and relevant case studies.

DMAEAAm is a water-soluble monomer that polymerizes to form poly(N,N-dimethylaminoethyl acrylamide), which exhibits unique properties due to the presence of dimethylamino groups. These groups can ionize, allowing the polymer to interact with various biological molecules. The synthesis typically involves free radical polymerization techniques, which can be optimized for desired molecular weights and properties .

Antimicrobial Activity

One of the notable biological activities of DMAEAAm derivatives is their antimicrobial properties. Research indicates that polymers derived from DMAEAAm can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that quaternized poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) exhibits significant bactericidal activity against pathogens such as Staphylococcus aureus and Acinetobacter baumannii .

Table 1: Antimicrobial Efficacy of PDMAEMA Derivatives

| Polymer Type | Target Bacteria | Efficacy (%) | Reference |

|---|---|---|---|

| Quaternized PDMAEMA | S. aureus | 50% | |

| Quaternized PDMAEMA | A. baumannii | 60% | |

| Linear PDMAEMA | Various Gram-negatives | Variable |

Drug Delivery Applications

DMAEAAm has been extensively studied for its potential in drug delivery systems. Its ability to form hydrogels that are sensitive to pH and metal ions makes it suitable for controlled drug release applications. For example, hydrogels based on DMAEAAm have been shown to maintain swellability across a wide pH range, enhancing their utility in targeted drug delivery .

Case Study: Cisplatin-Loaded Nanogels

A significant study evaluated the use of cisplatin-loaded poly(NIPAM-co-DMAEA) nanogels for cancer therapy. The results demonstrated that these nanogels exhibited temperature and pH-sensitive drug release profiles, with increased cytotoxicity against HepG2 liver cancer cells at elevated temperatures (40°C) and lower pH (5.7) conditions .

Cytotoxicity and Biocompatibility

While DMAEAAm derivatives show promise in antimicrobial and drug delivery applications, their cytotoxic effects must also be considered. Studies indicate that at lower concentrations, PDMAEMA exhibits reduced cytotoxicity while still maintaining significant antimicrobial activity. For instance, exposure to 2 mg cm−3 of PDMAEMA resulted in approximately 50% cell death in certain assays .

Table 2: Cytotoxicity of PDMAEMA on Cell Lines

Q & A

Q. What are the established synthesis routes for N-(2-(Dimethylamino)ethyl)acrylamide, and how is purity validated?

- Methodological Answer : The synthesis typically involves Michael addition or nucleophilic substitution reactions. For example, reacting acryloyl chloride with 2-(dimethylamino)ethylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like THF. Purity is validated via HPLC (to detect residual monomers) and NMR (to confirm structural integrity and quantify dimethylaminoethyl groups). Evidence from analogous compounds (e.g., N-[(dialkylamino)methyl]acrylamides) suggests that controlling oxygen levels (<1000 ppm) during synthesis reduces byproducts like oligomers or oxidized species .

Q. How is the structural conformation of this compound confirmed post-synthesis?

Q. Which polymerization techniques are most effective for this compound?

- Methodological Answer : Free-radical polymerization is widely used, but for controlled architectures (e.g., block copolymers), RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization is preferred. RAFT enables low polydispersity (<1.2) and precise molecular weight control, as shown in studies of acrylamide derivatives . Key parameters:

- RAFT agent : Trithiocarbonates (e.g., cyanomethyl dodecyl trithiocarbonate).

- Temperature : 60–70°C in solvents like DMF or water.

- Monomer-to-RAFT ratio : Adjust to target desired chain length .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Oxygen control : Maintain <1000 ppm O₂ using inert gas purging.

- Temperature modulation : Lower reaction temps (e.g., 0–10°C) reduce side reactions.

- Reaction time : Shorter durations (≤4 hrs) prevent degradation.

Table 1 : Optimization Parameters from Analogous Syntheses

| Condition | Traditional Method | Optimized Method |

|---|---|---|

| O₂ Level | Ambient (~21%) | <1000 ppm |

| Temperature | 25°C | 5°C |

| Byproduct Yield | 15–20% | <5% |

Q. How does the tertiary amine group in this compound influence copolymer stimuli-responsiveness?

- Methodological Answer : The dimethylaminoethyl group confers pH and temperature sensitivity. For example:

- pH-Responsiveness : Protonation of the tertiary amine at low pH (<6.5) increases hydrophilicity, causing hydrogel swelling. Deprotonation at high pH (>7.5) induces collapse .

- Thermoresponsiveness : Copolymers with N-isopropylacrylamide (NIPAM) exhibit LCST (Lower Critical Solution Temperature) behavior tunable via amine content .

Key Data : LCST ranges from 32°C (10% amine) to 45°C (30% amine) in aqueous solutions .

Q. How can contradictory data on monomer reactivity in different solvent systems be resolved?

- Methodological Answer : Conflicting reactivity reports (e.g., in polar vs. nonpolar solvents) are addressed via:

- Kinetic Studies : Monitor conversion rates using in-situ FT-IR or NMR .

- Solvent Polarity Analysis : Correlate reactivity with Hansen solubility parameters. For instance, higher reactivity in DMF (δ = 24.8 MPa¹/²) vs. toluene (δ = 18.0 MPa¹/²) due to improved stabilization of transition states .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.